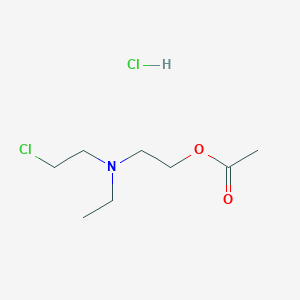

Acetyl AF-64

Description

BenchChem offers high-quality Acetyl AF-64 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acetyl AF-64 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[2-chloroethyl(ethyl)amino]ethyl acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16ClNO2.ClH/c1-3-10(5-4-9)6-7-12-8(2)11;/h3-7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHWPASAPXMNLKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCOC(=O)C)CCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10146201 | |

| Record name | Acetyl AF-64 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10146201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103994-00-9 | |

| Record name | Acetyl AF-64 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103994009 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetyl AF-64 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10146201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Chemical Properties of Ethylcholine Mustard Aziridinium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylcholine mustard aziridinium (ECMA), also known as AF64A, is a potent and selective neurotoxin that targets cholinergic neurons. Its high reactivity and specificity stem from its structural similarity to choline, allowing it to be actively transported into cholinergic nerve terminals. Once inside, it acts as an irreversible inhibitor of both the high-affinity choline transporter (CHT) and choline acetyltransferase (ChAT), leading to a profound and long-lasting disruption of acetylcholine synthesis and neurotransmission. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activity of ethylcholine mustard aziridinium, tailored for researchers and professionals in the fields of neuroscience and drug development. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate a deeper understanding and practical application of this critical research tool.

Synthesis of Ethylcholine Mustard Aziridinium (AF64A)

The synthesis of ethylcholine mustard aziridinium is achieved through the intramolecular cyclization of its precursor, ethylcholine mustard, in an aqueous alkaline solution. The highly strained three-membered aziridinium ring is formed via a neighboring group participation mechanism, where the tertiary amine displaces the chloride ion.

Experimental Protocol: Simplified Preparation of AF64A

This protocol is adapted from a simplified procedure for preparing the cholinergic neurotoxin 1-ethyl-1-(2-hydroxyethyl)aziridinium ion (AF64A).

Materials:

-

Ethylcholine mustard hydrochloride

-

Sodium hydroxide (NaOH), 50% w/w aqueous solution

-

Triple-distilled water

-

Ice/water bath

Procedure:

-

Dissolve 25 mg of ethylcholine mustard hydrochloride in 1 ml of triple-distilled water at room temperature (20-26 °C).

-

Cool the resulting solution in an ice/water bath.

-

To the cooled solution, add 12.5 µl of a cold 50% w/w (19.1 M) aqueous sodium hydroxide solution while stirring or shaking.

-

Continue stirring or shaking for 60 seconds.

-

Withdraw 10 µl of the reaction mixture and add it to 990 µl of triple-distilled water at room temperature, with stirring or shaking.

-

Allow the diluted solution to stand at room temperature for 30 minutes to ensure complete formation of the aziridinium ion.

-

After 30 minutes, place the solution on ice and use it immediately (within 30-60 minutes) for experimental purposes. This procedure yields an approximately 1 mM solution of AF64A.

Note on Stability: While the aziridinium ion has an extended half-life under these conditions, it is recommended to use the solution immediately as undetermined degradation products may interfere with its biological activity. Solutions frozen for extended periods (e.g., 30 days) may lose their toxicity.

Characterization

The formation and purity of the synthesized ethylcholine mustard aziridinium can be assessed by the following methods:

-

Thin-Layer Chromatography (TLC): TLC on silica gel plates using a solvent system of 3:2:1 ethyl acetate:acetic acid:water can be used to monitor the conversion of the precursor to the aziridinium ion.

-

Thiosulfate Titration: The concentration of the aziridinium ion can be quantified by iodometric titration with sodium thiosulfate. The aziridinium ring oxidizes iodide to iodine, which is then titrated with a standardized thiosulfate solution.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the aziridinium ion.

Chemical Properties

The chemical properties of ethylcholine mustard aziridinium are dominated by the high reactivity of the strained aziridinium ring, making it a potent alkylating agent.

Physical and Chemical Data

| Property | Value |

| Chemical Formula | C₆H₁₄NO⁺ |

| Molecular Weight | 116.18 g/mol |

| Appearance | Typically used in aqueous solution |

| Solubility | Highly soluble in water |

| Reactivity | Potent alkylating agent |

| Stability | Unstable in aqueous solution, undergoes hydrolysis |

Reactivity and Stability

The aziridinium ion is a powerful electrophile and readily reacts with nucleophiles. This reactivity is the basis of its biological activity, as it alkylates nucleophilic residues in the active sites of enzymes and transporters. The primary mechanism of its degradation in aqueous solution is hydrolysis, leading to the opening of the aziridinium ring and a loss of activity. The rate of hydrolysis is dependent on pH and temperature.

Biological Activity and Mechanism of Action

Ethylcholine mustard aziridinium is a highly selective neurotoxin for cholinergic neurons due to its specific mechanism of action, which involves the high-affinity choline transport system.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the mechanism of action of ethylcholine mustard aziridinium on a cholinergic neuron.

Caption: Mechanism of action of ethylcholine mustard aziridinium (ECMA).

Quantitative Data on Biological Activity

The following tables summarize the quantitative effects of ethylcholine mustard aziridinium on key cholinergic parameters.

Table 1: Inhibition of High-Affinity Choline Transport by ECMA

| Parameter | Value | Reference |

| Half-maximal inhibitory concentration (IC₅₀) | ~20 µM | [1] |

| Rate constant of attack on the carrier | ~440 M⁻¹ sec⁻¹ | [1] |

Table 2: Dose-Dependent Effects of ECMA on Choline Acetyltransferase (ChAT) Activity in Rat Striatum

| ECMA Dose (nmol) | % Decrease in ChAT Activity (at 7 days) | Reference |

| 8 | 46% | [2] |

| 16 | 78% | [2] |

| 26 | 82% | [2] |

Table 3: Time-Course of ECMA-Induced Cholinotoxicity in Rat Hippocampus (3 nmol, i.c.v.)

| Time Post-Injection | % Reduction in High-Affinity Choline Transport | % Reduction in ChAT Activity | Reference |

| 1 day | 23% | Not significant | [3] |

| 2 days | - | Significant reduction | [3] |

| 1 week | 67% (maximal) | - | [3] |

| 6 months | Persistent | Persistent | [3] |

| 1 year | - | Persistent | [3] |

Experimental Workflows

Synthesis and Preparation Workflow

The following diagram outlines the workflow for the synthesis and preparation of an ethylcholine mustard aziridinium solution for experimental use.

Caption: Workflow for the synthesis of ethylcholine mustard aziridinium.

Logical Relationship of ECMA's Effects

The following diagram illustrates the logical progression of the toxic effects of ethylcholine mustard aziridinium on cholinergic neurons.

Caption: Logical cascade of ECMA-induced neurotoxicity.

Conclusion

Ethylcholine mustard aziridinium is an invaluable tool for studying the role of cholinergic systems in the central and peripheral nervous systems. Its high selectivity and potent, irreversible mechanism of action allow for the creation of robust models of cholinergic deficit, which are essential for research into neurodegenerative diseases such as Alzheimer's disease, as well as for the development of novel therapeutic strategies. This guide provides the foundational knowledge and practical protocols necessary for the effective synthesis, characterization, and application of this important neurotoxin in a research setting. Careful handling and immediate use of freshly prepared solutions are paramount to ensure experimental success and reproducibility.

References

- 1. Kinetics of irreversible inhibition of choline transport in synaptosomes by ethylcholine mustard aziridinium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective cholinergic neurotoxin: AF64A's effects in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Time course of ethylcholine aziridinium ion (AF64A)-induced cholinotoxicity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Neurotoxin AF-64A: An In-depth Technical Guide to its Early Discovery and Core Experimental Protocols

A Foundational Tool in Cholinergic Research

The neurotoxin AF-64A, or ethylcholine aziridinium, emerged in the early 1980s as a pivotal pharmacological tool for selectively targeting and studying cholinergic neurons. Its ability to induce a long-lasting and specific reduction in presynaptic cholinergic markers provided researchers with an invaluable model to investigate the role of the cholinergic system in various physiological processes, including learning and memory. This technical guide delves into the seminal early studies that characterized AF-64A, presenting the core experimental protocols and quantitative data that established it as a cornerstone of cholinergic research.

Mechanism of Action: A Trojan Horse in the Cholinergic Synapse

AF-64A's selectivity for cholinergic neurons stems from its structural similarity to choline. It is actively transported into the presynaptic terminal via the high-affinity choline transport (HAChT) system, the same transporter responsible for taking up choline for acetylcholine (ACh) synthesis. Once inside the neuron, the highly reactive aziridinium ring of AF-64A is thought to covalently bind to and irreversibly inhibit critical presynaptic components, most notably choline acetyltransferase (ChAT), the enzyme that synthesizes ACh. This disruption of ACh synthesis, coupled with other cytotoxic effects, leads to a functional deficit and, at higher concentrations, the degeneration of cholinergic nerve terminals. The aziridinium moiety is essential for this neurotoxic activity.[1]

Quantitative Data from Early In Vivo Studies

The following tables summarize the dose-dependent and time-course effects of AF-64A on key cholinergic markers in the rat brain, as reported in seminal early studies. These data were crucial in establishing the neurotoxin's selectivity and efficacy.

Table 1: Dose-Dependent Effects of Intrastriatal AF-64A on Choline Acetyltransferase (ChAT) Activity

| AF-64A Dose (nmol) | % Decrease in Striatal ChAT Activity (at 7 days post-injection) |

| 2 | Minimal Effect |

| 8 | 46% |

| 16 | 78% |

| 26 | 82% |

Data adapted from Sandberg et al., Brain Research, 1984.[2]

Table 2: Time-Course of Hippocampal Cholinergic Deficits Following a Single Intraventricular Injection of AF-64A (3 nmol/side)

| Time Post-Injection | % Reduction in High-Affinity Choline Transport (HAChT) | % Reduction in Choline Acetyltransferase (ChAT) Activity | % Reduction in Acetylcholinesterase (AChE) Activity |

| 1 Day | 23% | Not Significant | Not Significant |

| 2 Days | Not Reported | Reduced | Reduced |

| 3 Days | Not Reported | Not Reported | Not Reported |

| 7 Days | 67% | 42% | 40% |

| 21 Days | Not Reported | 42% | 30% |

| 6 Months | Persistent Reduction | Persistent Reduction | Persistent Reduction |

| 1 Year | Not Reported | Persistent Reduction | Minimal Effect |

Data adapted from Leventer et al., Neuropharmacology, 1987 and Eva et al., Neurochemical Research, 1985.[3][4]

Table 3: Effects of Intraventricular AF-64A on Hippocampal Acetylcholine Release

| Time Post-Injection | % of Control K+-Stimulated ACh Release |

| 7 Days | 24% |

| 21 Days | 35% |

Data adapted from Eva et al., Neurochemical Research, 1985.[3]

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in early AF-64A research, offering a practical guide for replicating and building upon these foundational studies.

Synthesis of AF-64A (Ethylcholine Mustard Aziridinium)

The synthesis of AF-64A involves the cyclization of acetylethylcholine mustard. The following is a generalized protocol based on the methods described in early publications.

Materials:

-

Acetylethylcholine mustard hydrochloride

-

Anhydrous solvent (e.g., acetonitrile)

-

Inert atmosphere (e.g., nitrogen or argon)

-

Reaction vessel with magnetic stirrer

-

Filtration apparatus

Procedure:

-

Dissolve acetylethylcholine mustard hydrochloride in the anhydrous solvent under an inert atmosphere. The concentration will depend on the desired scale of the reaction.

-

Stir the solution at room temperature. The cyclization to the aziridinium ion occurs spontaneously in solution. The reaction progress can be monitored by thin-layer chromatography.

-

The formation of the aziridinium ion is typically rapid. The resulting AF-64A is highly reactive and is generally prepared fresh for each experiment.

-

The concentration of the freshly prepared AF-64A solution is determined based on the initial concentration of the precursor, assuming complete conversion.

Note: AF-64A is a potent neurotoxin and should be handled with appropriate safety precautions, including the use of personal protective equipment and a fume hood.

Stereotaxic Injection of AF-64A in Rats

Stereotaxic surgery is used to deliver AF-64A to specific brain regions. The following protocol is a composite of procedures described in early studies targeting the hippocampus and striatum.

Materials:

-

Male rats (strain and weight as per experimental design)

-

Anesthetic (e.g., sodium pentobarbital)

-

Stereotaxic apparatus

-

Microsyringe with a fine-gauge needle

-

Surgical instruments (scalpel, forceps, hemostats, dental drill)

-

Freshly prepared AF-64A solution in artificial cerebrospinal fluid (aCSF) or saline

-

Suturing materials

Procedure:

-

Anesthetize the rat and mount it securely in the stereotaxic apparatus.

-

Make a midline incision on the scalp to expose the skull.

-

Identify bregma and lambda, the skull landmarks used for stereotaxic coordinates.

-

Determine the coordinates for the target brain region (e.g., for the dorsal hippocampus: AP -3.8 mm, ML ±2.5 mm, DV -3.0 mm from bregma).

-

Drill a small burr hole in the skull at the determined coordinates.

-

Lower the microsyringe needle to the target depth.

-

Infuse the AF-64A solution at a slow, controlled rate (e.g., 0.5 µL/min) to minimize tissue damage. The volume and concentration will depend on the desired dose (typically in the nmol range).

-

Leave the needle in place for a few minutes post-infusion to allow for diffusion and prevent backflow.

-

Slowly retract the needle.

-

Suture the incision and provide post-operative care, including analgesics and monitoring for recovery.

Choline Acetyltransferase (ChAT) Activity Assay

The activity of ChAT is a key indicator of cholinergic neuron integrity. The following radiometric assay was commonly used in early AF-64A studies.

Materials:

-

Brain tissue homogenate

-

[¹⁴C]-Acetyl Coenzyme A

-

Choline chloride

-

Sodium phosphate buffer

-

Acetonitrile containing sodium tetraphenylboron

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Homogenize the dissected brain tissue in a suitable buffer.

-

In a reaction tube, combine the tissue homogenate with a reaction mixture containing sodium phosphate buffer, choline chloride, and [¹⁴C]-Acetyl Coenzyme A.

-

Incubate the mixture at 37°C for a defined period (e.g., 30 minutes) to allow for the enzymatic reaction to produce [¹⁴C]-acetylcholine.

-

Stop the reaction by adding a stopping solution, typically a buffer that alters the pH.

-

Extract the newly synthesized [¹⁴C]-acetylcholine into an organic solvent phase. A common method involves adding acetonitrile containing sodium tetraphenylboron, which selectively complexes with acetylcholine and facilitates its extraction.

-

Transfer the organic phase containing the radiolabeled acetylcholine to a scintillation vial.

-

Add scintillation fluid to the vial.

-

Quantify the amount of [¹⁴C]-acetylcholine by liquid scintillation counting.

-

Calculate ChAT activity based on the amount of radiolabeled product formed per unit of time and protein concentration of the tissue homogenate.

Early Behavioral Studies: Linking Cholinergic Deficits to Cognitive Impairment

Early behavioral studies using AF-64A were instrumental in solidifying the link between cholinergic hypofunction and cognitive deficits. For instance, bilateral administration of AF-64A into the lateral cerebral ventricles of rats was shown to produce long-term impairments in cognitive tasks such as the step-through passive avoidance and the radial-arm maze.[5] These deficits were correlated with significant decreases in acetylcholine levels in the hippocampus and cortex, providing strong evidence for the role of these cholinergic pathways in learning and memory.[5] Subsequent studies demonstrated that AF-64A-induced lesions in the hippocampus selectively impaired working memory in a T-maze task, further refining our understanding of the specific cognitive functions reliant on cholinergic integrity.[6]

Conclusion

The early research on AF-64A laid a critical foundation for decades of investigation into the cholinergic system. The development of this selective neurotoxin provided an indispensable tool for creating animal models of cholinergic hypofunction, which have been instrumental in understanding the neurobiology of learning, memory, and neurodegenerative diseases such as Alzheimer's disease. The experimental protocols and quantitative data from these pioneering studies remain a valuable resource for researchers in the field of neuroscience and drug development.

References

- 1. Role of the aziridinium moiety in the in vivo cholinotoxicity of ethylcholine aziridinium ion (AF64A) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective cholinergic neurotoxin: AF64A's effects in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Intracerebroventricular administration of ethylcholine mustard aziridinium ion (AF64A) reduces release of acetylcholine from rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Time course of ethylcholine aziridinium ion (AF64A)-induced cholinotoxicity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. AF64A, a cholinergic neurotoxin, selectively depletes acetylcholine in hippocampus and cortex, and produces long-term passive avoidance and radial-arm maze deficits in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. AF64A (ethylcholine aziridinium ion), a cholinergic neurotoxin, selectively impairs working memory in a multiple component T-maze task - PubMed [pubmed.ncbi.nlm.nih.gov]

AF-64A: A Technical Guide to a Selective Cholinergic Neurotoxin

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of AF-64A (Ethylcholine Aziridinium Ion), a widely utilized neurotoxin for inducing selective cholinergic deficits in preclinical research. It serves as a critical tool for developing animal models of neurodegenerative diseases characterized by cholinergic hypofunction, such as Alzheimer's disease. This guide covers its core mechanism of action, presents quantitative data on its effects, details key experimental protocols, and visualizes the cellular and experimental pathways involved.

Core Mechanism of Action

AF-64A is a presynaptic cholinergic neurotoxin designed as a structural analog of choline. Its selectivity is not inherent to the molecule itself but is conferred by the active transport mechanism of cholinergic neurons. The parent compound, ethylcholine mustard, is cyclized in situ to form the highly reactive aziridinium ion, which is the active neurotoxic species.

Because of its structural similarity to choline, this aziridinium ion is recognized and actively transported into the presynaptic terminal by the high-affinity choline transporter (HAChT), which is unique to cholinergic neurons. Once inside the neuron, AF-64A acts as a potent and irreversible inhibitor of Choline Acetyltransferase (ChAT), the enzyme responsible for synthesizing acetylcholine (ACh) from choline and acetyl-CoA. It may also inhibit other choline-utilizing enzymes, such as choline kinase. This irreversible inhibition leads to a rapid decline in ACh synthesis, followed by a cascade of cytotoxic events culminating in the degeneration of the cholinergic nerve terminal.

The selectivity of AF-64A is dose- and site-dependent. At appropriate concentrations, it primarily affects cholinergic neurons. While transient effects on other neurotransmitter systems can occur, they are generally considered secondary to the primary cholinergic lesion.

Quantitative Effects on Cholinergic Markers

The administration of AF-64A results in significant, dose-dependent reductions in key presynaptic cholinergic markers. The following table summarizes findings from various studies in rats, illustrating the impact of different doses and administration routes on Choline Acetyltransferase (ChAT) activity and Acetylcholine (ACh) levels in the hippocampus.

| Administration Route | Dose (nmol) | Brain Region | Time Post-Injection | % Reduction in ChAT Activity | % Reduction in ACh Levels |

| Intrahippocampal | 1 | Hippocampus | 3 days - 3 weeks | ~20% | ~25-30% |

| Intrahippocampal | 0.4 - 8 | Hippocampus | 5 days | Up to 70% | ~43% (at unspecified dose in range)[1] |

| Intracerebroventricular (i.c.v.) | 0.5 (per side) | Hippocampus | 7 days | ~30%[2] | Not Reported |

| Intracerebroventricular (i.c.v.) | 5 (bilateral) | Hippocampus | 7 days | Not Reported | ~73.4%[3] |

| Intracerebroventricular (i.c.v.) | 15 - 30 (total) | Hippocampus & Cortex | 120 days | Not Reported | Significant decrease (exact % not stated)[4] |

Experimental Protocols

Successful use of AF-64A requires careful planning and execution of surgical, behavioral, and analytical procedures. Below are representative protocols.

Preparation and Administration of AF-64A

AF-64A is chemically unstable in aqueous solutions and must be prepared immediately before use.

-

Reagent Preparation : Prepare sterile, artificial cerebrospinal fluid (aCSF) or phosphate-buffered saline (PBS), pH 7.4.

-

AF-64A Solubilization : Just prior to surgery, dissolve the required amount of AF-64A powder in the cold aCSF/PBS to achieve the desired final concentration (e.g., 3-5 nmol/µL). Vortex briefly to ensure complete dissolution. Keep the solution on ice at all times.

-

Animal Anesthesia : Anesthetize the subject animal (e.g., adult male Sprague-Dawley rat) using an appropriate anesthetic regimen (e.g., isoflurane inhalation or intraperitoneal ketamine/xylazine). Confirm the depth of anesthesia by lack of pedal withdrawal reflex.

-

Stereotaxic Surgery :

-

Mount the anesthetized animal in a stereotaxic frame.

-

Make a midline sagittal incision on the scalp to expose the skull.

-

Clean and dry the skull surface. Identify bregma and lambda landmarks.

-

For bilateral intracerebroventricular (i.c.v.) injections, drill small burr holes through the skull at the target coordinates. Representative coordinates for the lateral ventricles in a rat are: Anterior/Posterior (AP): -1.5 mm from bregma; Medial/Lateral (ML): ±1.5 mm from midline; Dorsal/Ventral (DV): -4.0 mm from the skull surface [3].

-

-

Microinjection :

-

Lower a Hamilton syringe needle to the target DV coordinate.

-

Infuse the AF-64A solution slowly over several minutes (e.g., 1 µL/min) to allow for diffusion and minimize tissue damage.

-

After infusion, leave the needle in place for an additional 5 minutes to prevent backflow upon retraction.

-

Slowly retract the needle and repeat the procedure for the contralateral hemisphere.

-

-

Post-Operative Care : Suture the scalp incision, apply a topical antibiotic, and place the animal on a heating pad until it recovers from anesthesia. Administer analgesics as per institutional guidelines. Allow for a recovery period (typically 7-14 days) before commencing behavioral testing.

Behavioral Assessment: Morris Water Maze (MWM)

The MWM is a widely used test to assess hippocampal-dependent spatial learning and memory, functions known to be impaired by cholinergic deficits.

-

Apparatus : A large circular pool (approx. 1.5-2.0 m diameter) filled with water made opaque with non-toxic tempura paint or milk powder. A small escape platform (10-15 cm diameter) is submerged 1-2 cm below the water surface. The pool is located in a room with various prominent, fixed spatial cues on the walls.

-

Cued Training (Visible Platform) :

-

For 1-2 days, train the animal to find the platform when it is marked with a visible flag and placed in different locations for each trial. This ensures the animal is not visually impaired and understands the basic task of escaping onto a platform.

-

-

Spatial Acquisition Training (Hidden Platform) :

-

For 4-5 consecutive days, the platform is hidden in a fixed location in one quadrant of the pool.

-

Each day, the animal performs a series of trials (e.g., 4 trials/day). For each trial, the animal is released into the water from one of four quasi-random start positions (N, S, E, W), facing the pool wall.

-

The animal is allowed 60-90 seconds to find the hidden platform. The trial ends when the animal climbs onto the platform.

-

If the animal fails to find the platform within the time limit, it is gently guided to it and allowed to remain there for 15-20 seconds.

-

Record the escape latency (time to find the platform) and path length for each trial using an automated video tracking system.

-

-

Probe Trial :

-

24 hours after the final training session, the platform is removed from the pool.

-

The animal is allowed to swim freely for 60 seconds.

-

Record the time spent in the target quadrant (where the platform used to be) and the number of crossings over the former platform location. Cholinergically-impaired animals typically show less preference for the target quadrant compared to controls.

-

Neurochemical Analysis: ChAT Activity Assay

To confirm the efficacy of the AF-64A lesion, ChAT activity is measured in dissected brain regions. The Fonnum radiometric assay is a standard method.

-

Principle : This assay measures the rate of [³H]-Acetylcholine synthesis from its substrates, Choline and [³H]-Acetyl-Coenzyme A.

-

Procedure Outline :

-

Brain tissue (e.g., hippocampus) is homogenized in a buffer solution.

-

The homogenate is incubated with a reaction mixture containing choline and radiolabeled [³H]-Acetyl-CoA.

-

The reaction is stopped, and the newly synthesized [³H]-ACh is separated from the unreacted [³H]-Acetyl-CoA. This is often achieved by precipitation and a series of washes, or by liquid-phase extraction.

-

The radioactivity of the [³H]-ACh is quantified using a scintillation counter.

-

ChAT activity is expressed as nmol of ACh synthesized per hour per mg of protein. AF-64A-treated animals are expected to show a significant reduction in this activity compared to vehicle-injected controls.

-

Downstream Signaling Pathways Affected by Cholinergic Depletion

The cognitive deficits induced by AF-64A are a direct consequence of reduced cholinergic neurotransmission and the subsequent hypo-stimulation of postsynaptic acetylcholine receptors, primarily muscarinic (M1) and nicotinic (α7) receptors in brain regions critical for memory, such as the hippocampus and cortex.

-

M1 Muscarinic Receptors : These are Gq-protein coupled receptors. Under normal conditions, ACh binding activates Phospholipase C (PLC), which cleaves PIP2 into Inositol Trisphosphate (IP3) and Diacylglycerol (DAG). This leads to an increase in intracellular calcium (via IP3 receptors on the ER) and activation of Protein Kinase C (PKC). This pathway is crucial for modulating neuronal excitability and synaptic plasticity. AF-64A-induced ACh depletion leads to under-activation of this cascade, impairing these cellular processes.

-

α7 Nicotinic Receptors (α7-nAChR) : These are ligand-gated ion channels with a uniquely high permeability to calcium. ACh binding causes the channel to open, leading to a direct influx of Ca²⁺. This calcium influx can activate various downstream signaling cascades, including the MAPK/ERK pathway, which ultimately leads to the phosphorylation of the transcription factor CREB (cAMP response element-binding protein). Phosphorylated CREB (pCREB) is essential for the transcription of genes involved in long-term potentiation (LTP) and memory consolidation. Reduced activation of α7-nAChRs by AF-64A treatment blunts this critical pathway for synaptic strengthening and memory formation[2][5].

References

- 1. Nicotinic α7 receptors enhance NMDA cognitive circuits in dorsolateral prefrontal cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting Neuronal Alpha7 Nicotinic Acetylcholine Receptor Upregulation in Age-Related Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Broad-Spectrum Efficacy across Cognitive Domains by α7 Nicotinic Acetylcholine Receptor Agonism Correlates with Activation of ERK1/2 and CREB Phosphorylation Pathways | Journal of Neuroscience [jneurosci.org]

In Vitro Effects of Acetyl AF-64 on Neuronal Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro effects of Acetyl AF-64 (also known as AF64A or ethylcholine aziridinium ion) on neuronal cells. Acetyl AF-64 is a well-characterized cholinotoxin used to induce a specific loss of cholinergic neurons, thereby creating models for studying cholinergic hypofunction, a key feature of neurodegenerative diseases such as Alzheimer's disease. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying molecular mechanisms.

Core Findings: Dose- and Time-Dependent Neurotoxicity

Acetyl AF-64 exhibits a clear dose- and time-dependent neurotoxic effect on neuronal cells in vitro. Its primary mechanism of action involves irreversible inhibition of the high-affinity choline transporter (HAChT), leading to a cascade of events culminating in selective cholinergic cell death.

Quantitative Effects of Acetyl AF-64 on Neuronal Cells

The following tables summarize the key quantitative findings from in vitro studies on the effects of Acetyl AF-64.

Table 1: Dose-Dependent Effects of Acetyl AF-64 on Neuronal Cell Viability and Choline Acetyltransferase (ChAT) Activity

| Cell Type | Acetyl AF-64 Concentration | Exposure Time | Effect on Cell Viability | Effect on ChAT Activity | Citation(s) |

| Neuron-enriched chick cerebra cultures | 10⁻⁵ M | 24 hours | No significant alteration | 36% reduction | [1] |

| Neuron-enriched chick cerebra cultures | 10⁻⁴ M | 4-8 hours | Disruption of neuronal aggregates, fragmentation of neurites | Not specified at this time point | [1] |

| Neuron-enriched chick cerebra cultures | 10⁻³ M | 24 hours | Complete cell death | Not applicable | [1] |

Table 2: Time-Course of Morphological Changes in Neuronal Cultures Exposed to Acetyl AF-64 (10⁻⁴ M)

| Time Point | Observed Morphological Changes | Citation(s) |

| 4-8 hours | Disruption of neuronal aggregates and fragmentation of neurites. | [1] |

| 24 hours | Survival of some neurons but with attenuated arbors. Astrocytes appear intact. | [1] |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Primary Neuronal Cell Culture

This protocol describes the general procedure for establishing primary neuronal cultures, which can then be treated with Acetyl AF-64.

Materials:

-

Embryonic day 18 (E18) rat cortices or hippocampi

-

Dissection medium (e.g., Hibernate-E)

-

Enzyme dissociation solution (e.g., papain or trypsin)

-

Neuronal culture medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin)

-

Poly-D-lysine or Poly-L-lysine coated culture plates/coverslips

-

Sterile dissection tools

-

Centrifuge

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Dissect embryonic brain tissue in chilled dissection medium to isolate the desired brain region (e.g., cortex or hippocampus).

-

Mince the tissue into small pieces and transfer to the enzyme dissociation solution.

-

Incubate at 37°C for the recommended time to dissociate the tissue into a single-cell suspension.

-

Gently triturate the tissue using a fire-polished Pasteur pipette to further dissociate the cells.

-

Centrifuge the cell suspension to pellet the cells.

-

Resuspend the cell pellet in pre-warmed neuronal culture medium.

-

Determine cell viability and density using a hemocytometer and trypan blue exclusion.

-

Plate the cells at the desired density onto coated culture vessels.

-

Maintain the cultures in a humidified incubator at 37°C and 5% CO₂, changing half of the medium every 2-3 days.

Acetyl AF-64 Treatment

-

Prepare a stock solution of Acetyl AF-64 in an appropriate vehicle (e.g., sterile water or culture medium).

-

On the desired day in vitro (DIV), add the appropriate volume of the Acetyl AF-64 stock solution to the neuronal cultures to achieve the final desired concentrations.

-

Incubate the treated cultures for the specified duration of the experiment.

Assessment of Neuronal Viability (MTT Assay)

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Plate reader

Procedure:

-

At the end of the Acetyl AF-64 treatment period, add MTT solution to each well of the culture plate.

-

Incubate the plate at 37°C for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Add the solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution at the appropriate wavelength (typically around 570 nm) using a plate reader.

-

Calculate cell viability as a percentage of the control (untreated) cells.

Choline Acetyltransferase (ChAT) Activity Assay

Materials:

-

Cell lysis buffer

-

Reaction buffer containing [¹⁴C]acetyl-CoA and choline chloride

-

Scintillation fluid and vials

-

Scintillation counter

Procedure:

-

Lyse the cultured neurons using a suitable lysis buffer.

-

Determine the protein concentration of the cell lysates.

-

Initiate the enzymatic reaction by adding the cell lysate to the reaction buffer.

-

Incubate the reaction mixture at 37°C.

-

Stop the reaction and extract the radiolabeled acetylcholine.

-

Quantify the amount of [¹⁴C]acetylcholine produced using a scintillation counter.

-

Express ChAT activity as pmol/min/mg of protein.

Immunocytochemistry for Cholinergic Neurons

Materials:

-

Primary antibody against a cholinergic marker (e.g., anti-ChAT)

-

Fluorescently labeled secondary antibody

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization buffer (e.g., PBS with Triton X-100)

-

Blocking solution (e.g., PBS with bovine serum albumin and normal goat serum)

-

Mounting medium with a nuclear counterstain (e.g., DAPI)

-

Fluorescence microscope

Procedure:

-

Fix the cultured neurons with 4% paraformaldehyde.

-

Permeabilize the cells with the permeabilization buffer.

-

Block non-specific antibody binding with the blocking solution.

-

Incubate the cells with the primary antibody against ChAT overnight at 4°C.

-

Wash the cells with PBS.

-

Incubate the cells with the fluorescently labeled secondary antibody for 1-2 hours at room temperature.

-

Wash the cells with PBS.

-

Mount the coverslips onto microscope slides using mounting medium containing DAPI.

-

Visualize and capture images using a fluorescence microscope.

Quantification of Neurite Morphology

Software:

-

ImageJ or Fiji with the NeuronJ plugin

Procedure:

-

Acquire images of neurons (e.g., from immunocytochemistry experiments).

-

Open the images in ImageJ/Fiji.

-

Use the NeuronJ plugin to trace the neurites of individual neurons.

-

The plugin will automatically calculate parameters such as total neurite length, number of primary neurites, and number of branch points.

-

Export the data for statistical analysis.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways implicated in Acetyl AF-64-induced neurotoxicity and a typical experimental workflow.

Caption: Mechanism of Acetyl AF-64 Neurotoxicity.

Caption: Experimental Workflow for Studying Acetyl AF-64 Effects.

Caption: Putative Apoptotic Pathway Induced by Acetyl AF-64.

References

An In-depth Technical Guide to the Cellular Uptake Mechanism of Ethylcholine Mustard Aziridinium (AF64A)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylcholine mustard aziridinium (AF64A) is a potent and selective neurotoxin that has been instrumental in modeling cholinergic hypofunction, a key pathological feature of neurodegenerative diseases such as Alzheimer's disease. AF64A is the highly reactive, cyclized form of ethylcholine mustard, which exerts its neurotoxic effects primarily on cholinergic neurons.[1] Its selectivity is attributed to its structural similarity to choline, allowing it to be recognized and transported by the high-affinity choline transporter (CHT), which is predominantly expressed on presynaptic cholinergic nerve terminals. This guide provides a comprehensive overview of the cellular uptake mechanism of AF64A, its molecular interactions, and the downstream consequences of its neurotoxic actions. It also includes a compilation of quantitative data and detailed experimental protocols for researchers working with this cholinotoxin.

Core Cellular Uptake Mechanism

The primary route of cellular entry for AF64A into cholinergic neurons is through the high-affinity choline transporter (CHT). In an aqueous environment, ethylcholine mustard undergoes a spontaneous intramolecular cyclization to form the reactive ethylcholine mustard aziridinium ion.[1] This charged molecule mimics choline, the natural substrate for CHT, and is actively transported into the presynaptic terminal.

Once inside the cholinergic neuron, AF64A acts as a potent alkylating agent. The strained three-membered aziridinium ring is susceptible to nucleophilic attack, leading to the formation of covalent bonds with cellular macromolecules. This irreversible binding is the basis of its neurotoxicity. The two primary targets of AF64A within the cholinergic neuron are:

-

High-Affinity Choline Transporter (CHT): AF64A irreversibly binds to and inhibits the CHT, preventing the uptake of choline necessary for acetylcholine (ACh) synthesis.[2][3] This blockade of the primary substrate transport mechanism leads to a rapid depletion of the intracellular choline pool.

-

Choline Acetyltransferase (ChAT): AF64A also irreversibly inhibits choline acetyltransferase, the enzyme responsible for synthesizing acetylcholine from choline and acetyl-CoA.[1]

The dual action of AF64A on both choline uptake and acetylcholine synthesis results in a profound and sustained cholinergic deficit, ultimately leading to the degeneration of the affected cholinergic neurons. The specificity of AF64A for cholinergic neurons is therefore a direct consequence of its reliance on the CHT for cellular entry.[2]

Quantitative Data Summary

The following tables summarize the available quantitative data on the interaction of AF64A with the cholinergic system.

| Parameter | Value | Tissue/Cell Type | Reference |

| IC50 (Choline Transport) | ~20 µM | Synaptosomes | [3] |

| Reduction in HAChT | 32% | Rat Hippocampus | |

| Reduction in HACU | 60% | Rat Hippocampus (2.5 nmol/side) | |

| Reduction in ChAT Activity | 36% | Neuron-enriched cultures (10⁻⁵ M) | |

| Lethal Concentration | 10⁻³ M | Neuron-enriched cultures |

| Treatment | Effect on Acetylcholine Levels | Brain Region | Reference |

| AF64A (15 and 30 nmol) | Significant decrease | Hippocampus | [4] |

| AF64A (30 nmol) | Significant decrease | Frontal Cortex | [4] |

| AF64A (3 nmol/side) | 76% reduction in K⁺-stimulated release (7 days) | Hippocampal Slices | [5] |

| AF64A (3 nmol/side) | 65% reduction in K⁺-stimulated release (21 days) | Hippocampal Slices | [5] |

Experimental Protocols

In Vitro High-Affinity Choline Uptake Inhibition Assay in Synaptosomes

This protocol describes a method to measure the inhibition of high-affinity choline uptake by AF64A in isolated nerve terminals (synaptosomes).

a. Preparation of Synaptosomes:

-

Euthanize rodents according to approved institutional protocols.

-

Rapidly dissect the brain region of interest (e.g., hippocampus, cortex) in ice-cold sucrose buffer (0.32 M sucrose, 1 mM EDTA, 5 mM Tris-HCl, pH 7.4).

-

Homogenize the tissue in a glass-Teflon homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 17,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.

-

Resuspend the pellet in a physiological buffer (e.g., Krebs-Ringer buffer) and determine the protein concentration using a standard method (e.g., Bradford assay).

b. Choline Uptake Assay:

-

Pre-incubate synaptosomal aliquots with varying concentrations of freshly prepared AF64A or vehicle control for a defined period (e.g., 10-30 minutes) at 37°C. To demonstrate specificity, a parallel set of experiments can be performed with pre-incubation of a known CHT inhibitor like hemicholinium-3.

-

Initiate the choline uptake by adding a low concentration of radiolabeled choline (e.g., [³H]choline) and continue the incubation for a short period (e.g., 2-5 minutes) to measure the initial velocity of uptake.

-

Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.

-

Quantify the radioactivity retained on the filters using liquid scintillation counting.

-

Calculate the percentage inhibition of choline uptake at each AF64A concentration and determine the IC50 value.

In Vivo Intracerebroventricular (ICV) Administration of AF64A in Rodents

This protocol outlines the procedure for delivering AF64A directly into the cerebral ventricles of a rodent to induce a widespread cholinergic deficit.

a. Animal Preparation:

-

Anesthetize the rodent using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail).

-

Secure the animal in a stereotaxic frame.

-

Shave and sterilize the scalp.

-

Make a midline incision to expose the skull.

b. Stereotaxic Injection:

-

Identify the bregma landmark on the skull.

-

Determine the stereotaxic coordinates for the lateral ventricles (coordinates will vary depending on the species and age of the animal).

-

Drill a small burr hole through the skull at the determined coordinates.

-

Slowly lower a Hamilton syringe or injection cannula to the desired depth.

-

Infuse a specific dose of freshly prepared AF64A (e.g., 1-3 nmol per ventricle) at a slow and controlled rate (e.g., 0.5 µL/min).

-

Leave the needle in place for a few minutes post-injection to allow for diffusion and prevent backflow.

-

Slowly retract the needle and suture the scalp incision.

-

Provide post-operative care, including analgesics and monitoring for recovery.

c. Post-mortem Tissue Analysis:

-

At a predetermined time point post-injection (e.g., 7-21 days), euthanize the animal and dissect the brain.

-

Process the brain tissue for various analyses, including:

-

Neurochemical analysis: Measure levels of acetylcholine, choline, and other neurotransmitters using techniques like HPLC with electrochemical detection.

-

Enzyme activity assays: Determine the activity of choline acetyltransferase and acetylcholinesterase.

-

Histology/Immunohistochemistry: Assess for neuronal loss and glial activation in specific brain regions.

-

Measurement of Oxidative Stress (TBARS Assay)

This protocol describes the measurement of thiobarbituric acid reactive substances (TBARS) as an index of lipid peroxidation and oxidative stress in brain tissue from AF64A-treated animals.

a. Tissue Homogenization:

-

Homogenize brain tissue samples in a suitable buffer (e.g., ice-cold 1.15% KCl).

b. TBARS Reaction:

-

To the homogenate, add a solution of phosphoric acid and a solution of thiobarbituric acid (TBA).

-

Incubate the mixture in a boiling water bath for 45-60 minutes. This will allow malondialdehyde (MDA) and other reactive substances in the sample to react with TBA to form a colored product.

-

Cool the samples on ice to stop the reaction.

-

Add a solvent (e.g., n-butanol) and vortex to extract the colored adduct.

-

Centrifuge the samples to separate the organic and aqueous phases.

c. Quantification:

-

Measure the absorbance of the organic phase at a specific wavelength (typically 532 nm) using a spectrophotometer.

-

Calculate the concentration of TBARS using a standard curve generated with a known concentration of MDA or a commercially available standard.

-

Normalize the TBARS levels to the protein concentration of the tissue homogenate.

Signaling Pathways and Experimental Workflows

Cellular Uptake and Mechanism of Action

Caption: Cellular uptake and mechanism of action of AF64A.

Downstream Signaling Pathways of AF64A-Induced Neurotoxicity

References

- 1. m.youtube.com [m.youtube.com]

- 2. file.yizimg.com [file.yizimg.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Establishment of a Valuable Mimic of Alzheimer's Disease in Rat Animal Model by Intracerebroventricular Injection of Composited Amyloid Beta Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

AF-64A in Modeling Alzheimer's Disease: A Technical Guide to Cholinergic Neurotoxicity

This technical guide provides an in-depth overview of the use of Ethylcholine Mustard Aziridinium (AF-64A) as a pharmacological tool to model the cholinergic deficits characteristic of Alzheimer's disease (AD). It is intended for researchers, scientists, and drug development professionals working to understand AD pathology and evaluate potential therapeutic agents. This document details the mechanism of action of AF-64A, the specific pathological features it induces, relevant experimental protocols, and a summary of key quantitative data.

Introduction: The Cholinergic Hypothesis and AF-64A

The cholinergic hypothesis of Alzheimer's disease posits that the degeneration of cholinergic neurons in the basal forebrain and the subsequent loss of cholinergic neurotransmission in the cerebral cortex and hippocampus contribute significantly to the cognitive decline observed in patients. AF-64A is a potent and selective presynaptic cholinotoxin designed to mimic this specific aspect of AD pathology.

AF-64A is a structural analog of choline and is actively transported into cholinergic nerve terminals by the high-affinity choline uptake (HACU) system.[1] Once inside the neuron, it is converted into a reactive and toxic aziridinium ion. This ion irreversibly binds to and inactivates critical presynaptic components, most notably the choline transporter itself, thereby inhibiting acetylcholine (ACh) synthesis and leading to a long-lasting chemical denervation of the targeted brain regions.[2][3] Its selectivity for cholinergic neurons makes it a valuable tool for investigating the downstream consequences of cholinergic hypofunction and for screening cholinomimetic therapeutic strategies.[4]

Pathological Profile of the AF-64A Model

The administration of AF-64A induces a range of neurochemical and behavioral changes that replicate key features of the cholinergic deficit in Alzheimer's disease.

Core Cholinergic Deficits

The primary effect of AF-64A is a significant and enduring reduction in presynaptic cholinergic markers. Intracerebral administration leads to a marked decrease in:

-

High-Affinity Choline Uptake (HACU): AF-64A is an irreversible inhibitor of the HACU transporter.[2]

-

Acetylcholine (ACh) Synthesis and Levels: The blockade of choline transport starves the neuron of the necessary precursor for ACh synthesis, leading to depleted ACh levels in the hippocampus and cortex.[3]

-

Choline Acetyltransferase (ChAT) Activity: ChAT is the enzyme responsible for synthesizing ACh. AF-64A administration results in significantly reduced ChAT activity, indicating damage to or dysfunction of cholinergic terminals.[4][5]

Downstream Neurotransmitter Alterations

The loss of cholinergic function induced by AF-64A leads to secondary, reversible changes in other neurotransmitter systems, mimicking the complex neurochemical imbalances seen in the AD brain.[6] These affected systems include noradrenaline, serotonin, somatostatin, and glutamate.[6] This highlights the role of acetylcholine in modulating wider neural networks.

Cognitive and Behavioral Impairments

The cholinergic lesions produced by AF-64A result in profound and long-lasting deficits in learning and memory. These cognitive impairments are a direct functional consequence of the induced cholinergic hypofunction and are central to the utility of this model. Commonly observed deficits include:

-

Impaired Memory Retention: Animals treated with AF-64A show significant deficits in passive avoidance tasks.[2][7]

-

Working and Spatial Memory Deficits: Performance in tasks such as the radial-arm maze is significantly impaired.[4]

-

Deficient Memory Extinction: In active avoidance paradigms, AF-64A treated animals exhibit marked deficiencies in the extinction (memory) phase.[7]

Limitations of the AF-64A Model: Amyloid and Tau Pathology

A critical consideration for researchers is that the AF-64A model does not replicate the full pathological cascade of Alzheimer's disease. Specifically, AF-64A-induced cholinotoxicity does not, by itself, lead to the formation of the two core neuropathological hallmarks of AD:

-

Amyloid-Beta (Aβ) Plaques: There is no significant evidence that AF-64A directly alters the processing of amyloid precursor protein (APP) or causes the aggregation and deposition of Aβ into senile plaques.[1][8]

-

Neurofibrillary Tangles (NFTs): The model does not induce the hyperphosphorylation of tau protein, which is the primary component of NFTs.[2][4]

Therefore, AF-64A is a model of the cholinergic component of AD, not a comprehensive model of the disease itself. It is best suited for studying the consequences of cholinergic loss and for the preclinical evaluation of therapies aimed at restoring cholinergic function.

Quantitative Data Summary

The following tables summarize key quantitative findings from studies utilizing the AF-64A model.

Table 1: Summary of Biochemical Changes Induced by AF-64A

| Parameter | Brain Region | Animal Model | AF-64A Dose & Route | Time Point | Finding | Citation(s) |

| ChAT Activity | Hippocampus | Rat (Sprague-Dawley) | 0.5 nmol/side, ICV | 7 days | ~26-30% decrease vs. controls | [5] |

| ChAT Activity | Hippocampus | Rat (Sprague-Dawley) | 3 nmol/ventricle, ICV | Post-behavioral testing | Significantly reduced vs. controls | [4] |

| ACh Synthesis | Fronto-parietal Cortex | Rat | 1 nmol/µL, Intracortical | 24h, 3w, 10w | Significantly decreased vs. controls | [3][7] |

| High-Affinity Choline Uptake | Fronto-parietal Cortex | Rat | 1 nmol/µL, Intracortical | 24h, 3w, 10w | Significantly decreased vs. controls | [2][7] |

| ACh Levels | Hippocampus & Cortex | Rat | 15-30 nmol, ICV | 120 days | Significantly decreased vs. controls | [3] |

| Other Neurotransmitters | Hippocampus | Rat | Not Specified | Not Specified | Reversible changes in NA, 5-HT, Somatostatin | [6] |

ICV: Intracerebroventricular, ChAT: Choline Acetyltransferase, ACh: Acetylcholine, NA: Noradrenaline, 5-HT: Serotonin.

Table 2: Summary of Behavioral Deficits Induced by AF-64A

| Behavioral Test | Animal Model | AF-64A Dose & Route | Time Point | Key Finding | Citation(s) |

| Passive Avoidance | Rat | 1 nmol/µL, Intracortical | 3 weeks | Marked memory retention deficits | [2][7] |

| Passive Avoidance | Rat | 15-30 nmol, ICV | Long-term | Long-term impairment of cognitive behavior | [3] |

| Radial-Arm Maze | Rat (Sprague-Dawley) | 3 nmol/ventricle, ICV | Post-training | Significantly more post-delay errors | [4] |

| Active Avoidance | Rat | 1 nmol/µL, Intracortical | 4-10 weeks | Marked deficiency in the extinction (memory) phase | [7] |

Experimental Protocols

This section outlines a generalized methodology for inducing and evaluating an AF-64A-induced cholinergic deficit model in rats. Specific parameters (e.g., coordinates, volumes, timing) should be optimized for each study.

Preparation of AF-64A

-

Synthesis: AF-64A (Ethylcholine mustard aziridinium) is typically synthesized from its precursor, ethylcholine mustard HCl.

-

Vehicle: AF-64A is dissolved in an appropriate sterile vehicle, such as artificial cerebrospinal fluid (aCSF) or saline, immediately before use, as it is unstable in aqueous solutions.

-

Concentration: The concentration is adjusted to deliver the desired molar quantity in a small volume (e.g., 1-3 µL per injection site). A common concentration is 1-3 nmol/µL.

Stereotaxic Surgical Procedure

-

Animal Preparation: Adult male rats (e.g., Sprague-Dawley, 250-300g) are anesthetized with an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail).

-

Stereotaxic Placement: The animal is placed in a stereotaxic frame. The skull is exposed, and a small burr hole is drilled over the target injection site.

-

Targeting: A Hamilton syringe is lowered to the precise coordinates for the desired brain region. For a general cholinergic deficit, bilateral intracerebroventricular (ICV) injections are common. For region-specific deficits, direct injections into areas like the fronto-parietal cortex or hippocampus are performed.[3][4]

-

Infusion: AF-64A solution is infused slowly (e.g., 0.5 µL/min) to allow for diffusion and minimize tissue damage. The injection cannula is left in place for several minutes post-infusion to prevent backflow.

-

Control Group: A sham/control group should receive infusions of the vehicle alone using the identical surgical procedure.

-

Post-Operative Care: The incision is sutured, and the animal receives appropriate post-operative analgesia and care. Animals are typically allowed to recover for 2-3 weeks before behavioral testing begins to allow for the stabilization of the cholinergic lesion.[2]

Assessment of Pathology

-

Behavioral Testing: Beginning after the recovery period, animals are subjected to a battery of cognitive tests as described in Table 2 (e.g., Morris Water Maze, Radial Arm Maze, Passive Avoidance) to confirm memory deficits.

-

Neurochemical Analysis: Following behavioral testing, animals are euthanized. Brains are rapidly dissected, and regions of interest (hippocampus, cortex, striatum) are collected. Tissue is then processed for:

-

HPLC-ECD: To quantify levels of acetylcholine and other neurotransmitters.

-

Radiometric Assays: To measure the activity of ChAT and the rate of high-affinity choline uptake.

-

-

Histological Analysis: Brain tissue can be fixed and sectioned for histological staining (e.g., Nissl stain) to assess the extent of non-specific neuronal damage or for immunohistochemistry to visualize the loss of cholinergic markers.[3]

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows related to the AF-64A model.

References

- 1. Amyloid Precursor Protein Processing and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hyperphosphorylation of Microtubule-Associated Protein Tau: A Promising Therapeutic Target for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Intracortical AF64A: memory impairments and recovery from cholinergic hypofunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hyperphosphorylated tau-based Alzheimer’s Disease drug discovery: Identification of inhibitors of tau aggregation and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. AF64A-induced brain damage and its relation to dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Intracerebral injections of AF64A: an animal model of Alzheimer's disease? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Amyloid Precursor Protein: A Regulatory Hub in Alzheimer's Disease [aginganddisease.org]

A Deep Dive into the Neurotoxic Effects of AF-64A: A Technical Guide for Researchers

An in-depth exploration of the cholinotoxin AF-64A (ethylcholine aziridinium), this guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its neurotoxic effects, experimental applications, and the molecular mechanisms underlying its activity. This document summarizes key quantitative data, details experimental protocols, and visualizes the critical pathways involved in AF-64A-induced neurotoxicity.

Introduction

AF-64A is a highly specific neurotoxin that selectively targets and destroys cholinergic neurons. Its mechanism of action is primarily attributed to its structural similarity to choline, allowing it to be taken up by the high-affinity choline transporter (CHT) expressed on presynaptic cholinergic nerve terminals. Once inside the neuron, AF-64A irreversibly inhibits choline acetyltransferase (ChAT), the enzyme responsible for acetylcholine (ACh) synthesis, and disrupts other cellular processes, ultimately leading to neuronal death. This specificity has made AF-64A an invaluable tool in neuroscience research for creating animal models of cholinergic hypofunction, mimicking conditions such as Alzheimer's disease, and for studying the role of the cholinergic system in various physiological and behavioral processes.

Data Presentation: Quantitative Effects of AF-64A

The following tables summarize the dose-dependent effects of AF-64A on key cholinergic markers and behavioral outcomes as reported in various preclinical studies.

| Brain Region | Dose (nmol) | Administration Route | Time Post-injection | Effect on Choline Acetyltransferase (ChAT) Activity | Reference |

| Hippocampus | 0.4-8 | Intrahippocampal | 5 days | Up to 70% decrease | [1] |

| Hippocampus | 3 (bilateral) | Intraventricular | 90 days | 50% decrease | [2] |

| Hippocampus | 15 and 30 | Intraventricular | 120 days | Significant decrease | [3] |

| Frontal Cortex | 30 | Intraventricular | 120 days | Significant decrease | [3] |

| Retina | 5 | Intraocular | 7 days | 35% decrease in cholinergic neuron number | [4] |

| Brain Region | Dose (nmol) | Administration Route | Time Post-injection | Effect on Acetylcholine (ACh) Levels | Reference |

| Hippocampus | 0.4-8 | Intrahippocampal | 5 days | 43% decrease | [1] |

| Hippocampus | 15 and 30 | Intraventricular | 120 days | Significant decrease | [3] |

| Hippocampus | 2 (bilateral) | Intraventricular | Not specified | Significant attenuation of ACh loss with noradrenaline depletion | [2] |

| Behavioral Task | Dose (nmol) | Administration Route | Time Post-injection | Observed Deficit | Reference |

| Radial Arm Maze | 3 (bilateral) | Intraventricular | 14 days recovery | Marked and long-lasting impairment in working memory | [2] |

| Passive Avoidance | 15 and 30 | Intraventricular | 35 days | Impaired retention | [3] |

| Radial Arm Maze | 15 and 30 | Intraventricular | 60-80 days | Impaired performance | [3] |

Experimental Protocols

Preparation and Handling of AF-64A Solution

Caution: AF-64A is a potent neurotoxin and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, in a well-ventilated area or a fume hood.

-

Reconstitution: AF-64A is typically supplied as a lyophilized powder. It should be reconstituted immediately before use in sterile, pyrogen-free artificial cerebrospinal fluid (aCSF) or saline to the desired concentration.

-

pH Adjustment: The pH of the AF-64A solution is critical for its stability and activity. The optimal pH for the formation of the active aziridinium ion is between 11.0 and 11.5. This is typically achieved by adjusting the pH with a sterile sodium hydroxide solution. The solution should be incubated at room temperature for a specific period (e.g., 30 minutes) to allow for the cyclization to the active form.

-

Neutralization: After the activation period, the pH of the solution must be neutralized to a physiological pH (7.2-7.4) with a sterile hydrochloric acid solution before in vivo administration.

-

Stability: The active aziridinium ion is unstable in aqueous solutions. Therefore, the AF-64A solution should be prepared fresh for each experiment and used immediately. Storage of the reconstituted and activated solution is not recommended.

Stereotaxic Injection of AF-64A in Rodents

This protocol provides a general guideline for the stereotaxic administration of AF-64A into the rodent brain. Specific coordinates will vary depending on the target brain region and the animal's age and strain.

-

Anesthesia: Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail) according to an approved institutional animal care and use committee (IACUC) protocol.

-

Stereotaxic Fixation: Place the anesthetized animal in a stereotaxic frame. Ensure the head is level and securely fixed.

-

Surgical Preparation: Shave the scalp and sterilize the surgical area with an antiseptic solution (e.g., povidone-iodine followed by 70% ethanol).

-

Incision and Craniotomy: Make a midline incision in the scalp to expose the skull. Use a stereotaxic drill to create a small burr hole over the target injection site.

-

Injection: Slowly lower a microsyringe or a glass micropipette filled with the freshly prepared AF-64A solution to the predetermined coordinates. Infuse the solution at a slow and controlled rate (e.g., 0.1-0.5 µL/min) to minimize tissue damage and backflow.

-

Needle Retention and Withdrawal: Leave the injection needle in place for a few minutes after the infusion is complete to allow for diffusion of the toxin. Slowly withdraw the needle.

-

Closure and Post-operative Care: Suture the scalp incision and provide post-operative care, including analgesics and monitoring for recovery, as per the approved IACUC protocol.

Signaling Pathways and Experimental Workflows

AF-64A-Induced Neurotoxic Signaling Pathway

AF-64A-induced neurotoxicity is a multi-step process that begins with its uptake into cholinergic neurons and culminates in apoptotic cell death, largely driven by oxidative stress.

Caption: AF-64A neurotoxicity pathway.

Experimental Workflow for In Vivo AF-64A Studies

The following diagram outlines a typical experimental workflow for investigating the neurotoxic effects of AF-64A in a rodent model.

Caption: In vivo experimental workflow.

Conclusion

AF-64A remains a critical tool for modeling cholinergic deficits and for dissecting the role of the cholinergic system in health and disease. Understanding its precise mechanism of action, mastering the experimental protocols for its use, and accurately interpreting the resulting data are paramount for advancing our knowledge in this field. This guide provides a foundational resource for researchers embarking on studies involving this potent and selective neurotoxin. As research progresses, a deeper understanding of the intricate signaling cascades initiated by AF-64A will undoubtedly unveil new therapeutic targets for a range of neurological disorders.

References

- 1. mdpi.com [mdpi.com]

- 2. AF64A-induced working memory impairment: behavioral, neurochemical and histological correlates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanisms of Oxidative Stress Resistance in The Brain: Lessons Learned From Hypoxia Tolerant Extremophilic Vertebrates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Damage to cochlear efferents following AF64A intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on Cholinergic System Depletion by AF-64A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on the cholinergic neurotoxin AF-64A (ethylcholine mustard aziridinium). It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals working on neurodegenerative diseases and cholinomimetic drug discovery. This document summarizes key quantitative data, details experimental protocols, and visualizes the cellular mechanisms affected by AF-64A.

Core Findings: Quantitative Impact of AF-64A on the Cholinergic System

AF-64A induces a significant and selective depletion of presynaptic cholinergic markers. The following tables summarize the quantitative data from key studies, highlighting the dose-dependent and region-specific effects of this neurotoxin.

| Brain Region | AF-64A Dose | Species | Time Post-Injection | % Decrease in Choline Acetyltransferase (ChAT) Activity | % Decrease in Acetylcholine (ACh) Levels |

| Hippocampus | 0.4-8 nmol (intrahippocampal) | Rat | 5 days | Up to 70% | 43% |

| Hippocampus | 15 nmol (ICV) | Rat | 120 days | - | Significant decrease |

| Hippocampus | 30 nmol (ICV) | Rat | 120 days | - | Significant decrease |

| Frontal Cortex | 30 nmol (ICV) | Rat | 120 days | - | Significant decrease |

| Striatum | 8 nmol (intrastriatal) | Rat | 7 days | 46% | - |

| Striatum | 16-26 nmol (intrastriatal) | Rat | 7 days | 78-82% | - |

Table 1: Effect of AF-64A on Cholinergic Markers in Rodent Brains. Intracerebroventricular (ICV) or direct tissue injections of AF-64A lead to substantial reductions in key cholinergic markers.

| Brain Region | AF-64A Dose (ICV) | Species | Time Post-Injection | Change in ChAT mRNA Levels |

| Septum | 1 nmol/side | Rat | 7 days | 57.5% decrease |

| Septum | 1 nmol/side | Rat | 4 weeks | Sustained decrease |

| Striatum | 1 nmol/side | Rat | Up to 4 weeks | No significant change |

Table 2: AF-64A's Impact on Choline Acetyltransferase (ChAT) Gene Expression. AF-64A administration can lead to a long-lasting downregulation of ChAT mRNA in specific brain regions, suggesting an effect on gene expression.[1]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon foundational research. This section outlines the key experimental protocols used in the study of AF-64A.

Intracerebroventricular (ICV) Injection of AF-64A in Rats

This protocol describes the procedure for administering AF-64A into the lateral cerebral ventricles of rats to induce a widespread cholinergic deficit.

Materials:

-

AF-64A (ethylcholine mustard aziridinium)

-

Sterile, pyrogen-free saline or artificial cerebrospinal fluid (aCSF)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

-

Stereotaxic apparatus

-

Hamilton syringe (10 µL) with a 26-gauge needle

-

Surgical tools (scalpel, forceps, hemostats, wound clips or sutures)

-

Antiseptic solution (e.g., povidone-iodine)

-

Ophthalmic ointment

Procedure:

-

Animal Preparation: Anesthetize the rat using an approved anesthetic protocol. Confirm the depth of anesthesia by checking for the absence of a pedal withdrawal reflex.

-

Stereotaxic Surgery:

-

Place the anesthetized rat in the stereotaxic frame.

-

Apply ophthalmic ointment to the eyes to prevent drying.

-

Make a midline incision on the scalp to expose the skull.

-

Clean the skull surface and identify the bregma.

-

Determine the coordinates for the lateral ventricles (e.g., for a male Sprague-Dawley rat: AP -0.8 mm, ML ±1.5 mm, DV -3.5 mm from bregma).

-

Drill a small burr hole through the skull at the determined coordinates.

-

-

AF-64A Injection:

-

Slowly lower the Hamilton syringe needle to the target depth.

-

Infuse the desired dose of AF-64A (e.g., 3 nmol in 2 µL) over a period of 2-5 minutes to allow for diffusion and minimize tissue damage.

-

Leave the needle in place for an additional 2-5 minutes to prevent backflow upon retraction.

-

Slowly withdraw the needle.

-

-

Post-Operative Care:

-

Suture or apply wound clips to close the incision.

-

Administer postoperative analgesics as per institutional guidelines.

-

Monitor the animal during recovery until it is ambulatory.

-

Choline Acetyltransferase (ChAT) Activity Assay

This colorimetric assay is used to quantify the enzymatic activity of ChAT in tissue homogenates, providing a direct measure of cholinergic neuron integrity.

Principle: Choline acetyltransferase catalyzes the transfer of an acetyl group from acetyl-CoA to choline, forming acetylcholine (ACh) and Coenzyme A (CoA). The produced CoA reacts with a chromogenic substrate to produce a colored product, the absorbance of which is proportional to the ChAT activity.

Materials:

-

Tissue homogenizer

-

Phosphate buffered saline (PBS, pH 7.4)

-

ChAT activity assay kit (containing necessary buffers, substrates, and chromogenic agent)

-

Microplate reader

Procedure:

-

Sample Preparation:

-

Excise the brain region of interest (e.g., hippocampus, cortex) on ice.

-

Homogenize the tissue in ice-cold PBS.

-

Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

-

Collect the supernatant for the assay.

-

-

Assay Reaction:

-

Prepare a reaction mixture containing the tissue supernatant, acetyl-CoA, and choline in the provided assay buffer.

-

Incubate the mixture at 37°C for a specified time (e.g., 30-60 minutes) to allow for the enzymatic reaction to proceed.

-

-

Color Development:

-

Add the chromogenic substrate to the reaction mixture.

-

Incubate at room temperature for 10-15 minutes to allow for color development.

-

-

Measurement:

-

Measure the absorbance of the samples at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

-

Calculation:

-

Calculate the ChAT activity based on a standard curve generated with known concentrations of CoA. The activity is typically expressed as nmol/mg protein/hour.

-

Signaling Pathways and Experimental Workflows

AF-64A-induced neurotoxicity involves the modulation of key intracellular signaling pathways, leading to apoptosis and cell death. The following diagrams, generated using Graphviz, illustrate these pathways and the general experimental workflow for studying AF-64A's effects.

Figure 1. Experimental workflow for AF-64A studies.

Figure 2. AF-64A induced apoptotic signaling pathways.

This guide provides a foundational understanding of the use of AF-64A as a tool for studying cholinergic system depletion. The presented data, protocols, and pathway diagrams are intended to facilitate further research and drug development efforts targeting cholinergic dysfunction.

References

Methodological & Application

Application Notes and Protocols for Intracerebroventricular Injection of AF-64A in Rats

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethylcholine aziridinium (AF-64A) is a potent and selective neurotoxin that targets cholinergic neurons. Its administration, particularly via intracerebroventricular (ICV) injection in rats, provides a valuable animal model for studying cholinergic hypofunction, a key pathological feature of neurodegenerative diseases such as Alzheimer's disease. AF-64A acts by competing with choline for the high-affinity choline transport system, leading to a cascade of events that result in the selective destruction of cholinergic nerve terminals.[1][2] This document provides a detailed protocol for the ICV injection of AF-64A in rats, along with data on its effects and a depiction of its mechanism of action.

Data Presentation

Table 1: Stereotaxic Coordinates for Intracerebroventricular Injection in Rats

| Coordinate | Value | Reference Point |

| Anterior-Posterior (AP) | -0.8 mm | Bregma |

| Medial-Lateral (ML) | ±1.5 mm | Midline |

| Dorsal-Ventral (DV) | -4.8 mm | Skull Surface |

Note: These coordinates target the lateral ventricles. It is crucial to level the skull by ensuring bregma and lambda are in the same horizontal plane.

Table 2: Dose-Dependent Effects of AF-64A on Cholinergic Markers in the Rat Hippocampus

| Dose (nmol/ventricle) | Time Post-Injection | Parameter | % Reduction vs. Control |

| 0.5 | 7 days | Choline Acetyltransferase (ChAT) Activity | 26% - 30.6% |

| 0.5 | 7 days | Acetylcholinesterase (AChE) Activity | 22% - 29% |

| 3.0 | 1 day | High-Affinity Choline Transport (HAChT) | 23% |

| 3.0 | 1 week | High-Affinity Choline Transport (HAChT) | 67% |

| 3.0 | 2 days | Choline Acetyltransferase (ChAT) Activity | Significant reduction |

| 3.0 | 2 days | Acetylcholinesterase (AChE) Activity | Significant reduction |